Z-Thr(Me)-OH Z-Thr(Me)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC18267980
InChI: InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11+/m1/s1
SMILES:
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol

Z-Thr(Me)-OH

CAS No.:

Cat. No.: VC18267980

Molecular Formula: C13H17NO5

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Z-Thr(Me)-OH -

Specification

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
IUPAC Name (2S,3R)-3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11+/m1/s1
Standard InChI Key QUMPTEMSGZOMGE-KOLCDFICSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC
Canonical SMILES CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC

Introduction

Chemical Identity and Structural Features

Z-Thr(Me)-OH is a modified L-threonine derivative with the following characteristics:

  • Molecular Formula: C14H17NO5\text{C}_{14}\text{H}_{17}\text{NO}_5 (calculated for the free acid form).

  • Molecular Weight: 279.29 g/mol.

  • CAS Registry: 4144-02-9 (for the unprotected O-methyl-L-threonine core) .

The compound’s structure comprises:

  • A threonine backbone with a methyl ether (-OCH3_3) replacing the hydroxyl group at the β-carbon.

  • A carbobenzyloxy (Z) group protecting the α-amino nitrogen, enhancing stability during peptide coupling reactions .

Synthesis Methods

Chemical Synthesis via Alkylation and Protection

The synthesis of Z-Thr(Me)-OH typically involves sequential alkylation and protection steps:

  • Methylation of L-Threonine:

    • L-threonine is treated with methyl iodide (CH3_3I) or dimethyl sulfate in an alkaline medium to yield O-methyl-L-threonine .

    • Reaction:

      L-Threonine+CH3IO-Methyl-L-threonine+HI\text{L-Threonine} + \text{CH}_3\text{I} \rightarrow \text{O-Methyl-L-threonine} + \text{HI}
  • Z-Protection:

    • The α-amino group is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate .

    • Reaction:

      O-Methyl-L-threonine+Z-ClZ-Thr(Me)-OH+HCl\text{O-Methyl-L-threonine} + \text{Z-Cl} \rightarrow \text{Z-Thr(Me)-OH} + \text{HCl}

Solid-Phase Synthesis Using 2-CTC Resin

Recent advancements employ 2-chlorotrityl chloride (2-CTC) resin for efficient synthesis :

  • Resin Loading: Fmoc-Thr(tBu)-OH is anchored to 2-CTC resin via its carboxyl group.

  • Fmoc Deprotection: Piperidine removes the Fmoc group, exposing the α-amino group.

  • Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Cleavage: Trifluoroacetic acid (TFA) liberates Z-Thr(Me)-OH from the resin while retaining side-chain protections .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Chemical Alkylation70–8590–95Scalability for bulk production
Solid-Phase (2-CTC)85–9295–99Minimal racemization

Physicochemical Properties

Thermal and Spectral Data

  • Melting Point: 214–216°C (decomposition observed above 220°C) .

  • Optical Rotation: [α]D25=38.5[\alpha]^{25}_D = -38.5^\circ (c = 1 in H2_2O) .

  • Solubility: Sparingly soluble in water (∼5 mg/mL), highly soluble in DMSO and methanol .

  • Stability: Hygroscopic; requires storage under inert atmosphere at 2–8°C .

Spectroscopic Characterization

  • IR (KBr): 3320 cm1^{-1} (N-H stretch), 1720 cm1^{-1} (C=O of Z group), 1100 cm1^{-1} (C-O-C ether) .

  • 1^1H NMR (DMSO-d6_6): δ 1.18 (d, J = 6.2 Hz, CH3_3), 3.26 (s, OCH3_3), 4.24 (qd, J = 7.3 Hz, α-CH), 7.35–7.45 (m, Z-group aromatic protons) .

Applications in Peptide Science and Beyond

Peptide Synthesis

Z-Thr(Me)-OH is pivotal in SPPS for:

  • Orthogonal Protection: The Z group withstands acidic cleavage conditions (e.g., TFA), enabling sequential peptide elongation .

  • Reduced Steric Hindrance: Methylation minimizes aggregation during synthesis of β-sheet-prone sequences .

Pharmaceutical Development

  • Antimicrobial Peptides: Incorporation of Z-Thr(Me)-OH enhances proteolytic stability in analogs of gramicidin and vancomycin .

  • Targeted Drug Delivery: Used in prodrugs requiring pH-sensitive release mechanisms due to its ether linkage .

Biochemical Research

  • Enzyme Studies: Serves as a substrate analog to probe threonine kinase and phosphatase activities .

  • Metabolic Tracing: 13C^{13}\text{C}-labeled Z-Thr(Me)-OH tracks amino acid uptake in cancer cell lines .

Research Findings and Advancements

Racemization Studies

  • Z-Thr(Me)-OH exhibits <0.2% racemization during coupling at 25°C, outperforming unprotected threonine (5–10% racemization) .

Stability Under Acidic Conditions

  • The Z group remains intact in 20% TFA for 24 hours, making it suitable for Boc-based SPPS protocols .

Table 2: Stability Profile of Z-Thr(Me)-OH

ConditionDegradation (%)Time (h)
20% TFA, 25°C<124
1 M NaOH, 25°C982
0.1 M HCl, 37°C1512

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